Unraveling the Core Mechanism of Action: 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Unraveling the Core Mechanism of Action: 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds, has emerged as a molecule of significant interest due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, drawing upon evidence from studies on structurally related molecules. The primary modes of action appear to be twofold: a potent antifungal effect likely mediated by the inhibition of critical fungal cell wall enzymes and disruption of iron homeostasis, and a potential anticancer activity driven by the inhibition of Glycogen Synthase Kinase-3 (GSK-3) and modulation of the Aryl Hydrocarbon Receptor (AhR). This document consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the key signaling pathways to facilitate a deeper understanding for research and development purposes.
Introduction
The pyrrole-2,5-dione scaffold, particularly in the form of N-substituted maleimides, is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The subject of this guide, 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dichlorophenyl)maleimide, has been identified as a compound with potential antifungal and anticancer properties. While direct and extensive research on this specific molecule is limited, a robust body of literature on analogous compounds provides a strong foundation for inferring its mechanisms of action. This guide will synthesize these findings to present a cohesive picture of its potential molecular targets and cellular effects.
Antifungal Mechanism of Action
The primary antifungal mechanism of N-substituted maleimides, including likely 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, is believed to be the disruption of fungal cell wall integrity and cellular homeostasis.
Inhibition of Fungal Cell Wall Biosynthesis
The fungal cell wall is a dynamic and essential structure, primarily composed of glucans and chitin, which are not present in mammalian cells, making it an attractive target for antifungal agents. Studies on N-phenylalkyl-3,4-dichloromaleimides have demonstrated that these compounds inhibit (1,3)beta-D-glucan and chitin synthases, the enzymes responsible for synthesizing these crucial cell wall polymers[1]. This inhibition leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.
Disruption of Cell Membrane and Iron Homeostasis
Research on the related compound 1-(4-methoxyphenyl)-1hydro-pyrrole-2,5-dione (MPD) has revealed an alternative and complementary antifungal mechanism involving the disruption of the fungal cell membrane and interference with iron ion homeostasis[1][2]. Iron is an essential nutrient for fungal growth and virulence[3][4]. MPD was found to reduce intracellular iron concentrations in Candida albicans, leading to decreased ergosterol biosynthesis, a key component of the fungal cell membrane. This disruption of the cell membrane results in increased permeability and leakage of intracellular components, ultimately leading to cell death[1][2].
Inhibition of Virulence Factors
In addition to direct fungicidal activity, some maleimide derivatives can inhibit key virulence factors in pathogenic fungi. For instance, MPD has been shown to inhibit the adhesion, filamentation, and biofilm formation of Candida albicans[5][6]. This is achieved by increasing the secretion of farnesol, which in turn inhibits the Ras1-cAMP-Efg1 signaling pathway, a critical regulator of virulence in this organism[5][6].
Quantitative Antifungal Activity Data
The following table summarizes the minimum inhibitory concentrations (MICs) of various N-substituted maleimides against Candida albicans, providing an indication of the potential potency of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione.
| Compound | R Group | MIC (µg/mL) against C. albicans SC5314 | Reference |
| 1-phenyl-1H-pyrrole-2,5-dione | Ph | 1 | [1] |
| 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione | 2,4-di-MePh | 1 | [1] |
| 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | 4-MeOPh | 1 | [1] |
| 1-(4-chlorophenyl)-1H-pyrrole-2,5-dione | 4-ClPh | 1 | [1] |
| 1-(4-bromophenyl)-1H-pyrrole-2,5-dione | 4-BrPh | 1 | [1] |
| 1-benzyl-1H-pyrrole-2,5-dione | Bn | 2 | [1] |
Potential Anticancer Mechanism of Action
The structural similarity of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione to known kinase inhibitors suggests a potential role in cancer therapy.
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
A closely related compound, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763), is a well-characterized inhibitor of Glycogen Synthase Kinase-3 (GSK-3)[7][8]. GSK-3 is a serine/threonine kinase that is constitutively active in cells and plays a key role in various cellular processes, including cell proliferation, apoptosis, and differentiation. Dysregulation of GSK-3 is implicated in several cancers[9]. Inhibition of GSK-3 by small molecules has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic target[9][10][11]. It is highly probable that 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione also functions as a GSK-3 inhibitor.
Activation of the Aryl Hydrocarbon Receptor (AhR)
Interestingly, the GSK-3 inhibitor SB216763 has also been identified as a partial agonist of the Aryl Hydrocarbon Receptor (AhR)[8]. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses[12][13][14]. AhR activation can have complex and context-dependent effects on cancer cells, including both pro- and anti-tumorigenic activities[15][16]. The potential for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione to modulate AhR signaling represents another avenue for its potential anticancer effects.
Cytotoxicity and Apoptosis Induction
Maleimide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines[11][17][18][19]. The induction of apoptosis is a common mechanism by which these compounds exert their anticancer activity[11][17]. This is often associated with cell cycle arrest at different phases, preventing the proliferation of tumor cells[17][20][21].
Signaling Pathways and Experimental Workflows
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the inferred signaling pathways and a general experimental workflow for assessing the biological activity of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione.
Caption: Inferred Antifungal Mechanism of Action.
Caption: Inferred Anticancer Mechanism of Action.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments, adapted from studies on analogous compounds. These should be optimized for 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on N-substituted phthalimides[22].
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Inoculum Preparation: Fungal strains (e.g., Candida albicans) are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of ~10^5 cells/mL.
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Compound Dilution: A stock solution of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are made in RPMI-1640 medium in a 96-well microtiter plate.
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Incubation: The fungal inoculum is added to each well. The plates are incubated at 37°C for 24-48 hours.
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.
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MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate[23].
Fungal Chitin Synthase Inhibition Assay
This protocol is based on methodologies described for screening chitin synthase inhibitors[10][24][25][26].
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Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from fungal protoplasts or mycelia (e.g., Saccharomyces cerevisiae or Sclerotinia sclerotiorum).
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Reaction Mixture: The assay mixture contains the enzyme preparation, a buffer (e.g., Tris-HCl), an activator (e.g., trypsin), and the substrate, UDP-N-acetyl-D-[U-¹⁴C]glucosamine.
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Inhibition Assay: Various concentrations of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione are pre-incubated with the enzyme preparation before adding the substrate.
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Reaction and Measurement: The reaction is incubated and then stopped. The radiolabeled chitin formed is collected on a filter, and the radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control without the inhibitor.
In Vitro GSK-3 Kinase Assay
This protocol describes a common method for assessing GSK-3 inhibition, such as the ADP-Glo™ Kinase Assay[7][8][27][28].
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Reagents: Recombinant human GSK-3β enzyme, a specific GSK-3 substrate peptide, ATP, and the ADP-Glo™ kinase assay reagents are required.
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Inhibitor Preparation: A stock solution of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione is prepared in DMSO, and serial dilutions are made.
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Kinase Reaction: The inhibitor or DMSO (control) is added to wells of a 384-well plate, followed by the GSK-3β enzyme. The kinase reaction is initiated by adding the substrate/ATP mixture. The plate is incubated at 30°C.
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Signal Detection: The ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal, which is measured using a plate reader.
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IC50 Determination: The percentage of inhibition for each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Cancer Cell Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[11][17][19].
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Cell Seeding: Cancer cells (e.g., human melanoma cell lines SK-Mel-28) are seeded in a 96-well plate and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione for a specified period (e.g., 48 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
While direct experimental data on 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione is not extensively available, the strong evidence from structurally similar N-substituted maleimides provides a compelling, albeit inferential, picture of its mechanism of action. As an antifungal agent, it likely targets the fungal cell wall and membrane integrity. As a potential anticancer compound, its probable inhibition of GSK-3 and interaction with the AhR signaling pathway warrant further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this promising molecule. Future research should focus on direct biochemical and cellular assays with 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione to validate these hypothesized mechanisms and to generate the specific quantitative data needed for its advancement as a potential therapeutic agent.
References
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